molecular formula C13H10BrFN2O B7869321 1-(4-Bromophenyl)-3-(3-fluorophenyl)urea

1-(4-Bromophenyl)-3-(3-fluorophenyl)urea

Cat. No.: B7869321
M. Wt: 309.13 g/mol
InChI Key: FWURMYCYRFZXIN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(3-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromine atom on the para position of one phenyl ring and a fluorine atom on the meta position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-3-(3-fluorophenyl)urea can be synthesized through a reaction between 4-bromoaniline and 3-fluoroaniline with phosgene or a phosgene equivalent. The reaction typically involves the following steps:

    Formation of Isocyanate: 4-Bromoaniline is treated with phosgene to form 4-bromophenyl isocyanate.

    Reaction with Amine: The 4-bromophenyl isocyanate is then reacted with 3-fluoroaniline to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of corresponding urea derivatives with oxidized functional groups.

    Reduction Products: Reduction can yield amine derivatives of the compound.

Scientific Research Applications

1-(4-Bromophenyl)-3-(3-fluorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.

    Material Science: The compound is studied for its properties in the development of advanced materials.

    Biological Studies: It is used in biological assays to understand its interactions with various biomolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of other valuable chemical intermediates.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(3-fluorophenyl)urea: Similar structure with a chlorine atom instead of bromine.

    1-(4-Bromophenyl)-3-(3-chlorophenyl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)-3-(3-methylphenyl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness: 1-(4-Bromophenyl)-3-(3-fluorophenyl)urea is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFN2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWURMYCYRFZXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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